6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable chromenone derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Ethylation: Introduction of the ethyl group at the 4th position using ethylating agents like ethyl iodide in the presence of a base.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at the 8th position using piperidine and formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-chloro-4-ethyl-7-keto-8-(piperidin-1-ylmethyl)-2H-chromen-2-one.
Reduction: Formation of 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Modulation of Receptors: Interaction with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can be compared with other chromenone derivatives, such as:
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chlorine atom at the 6th position.
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group at the 8th position.
6-chloro-4-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one: Contains a morpholin-4-ylmethyl group instead of the piperidin-1-ylmethyl group.
The presence of the chlorine atom and the piperidin-1-ylmethyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H20ClNO3 |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H20ClNO3/c1-2-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-4-3-5-7-19/h8-9,21H,2-7,10H2,1H3 |
InChI Key |
RZNGOKRIFJADQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3 |
Origin of Product |
United States |
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